4-Chlorodiphenyl ether

Description

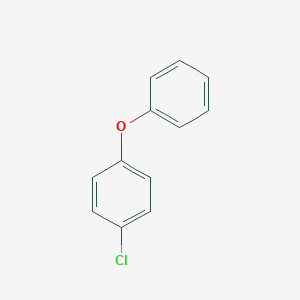

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPNJCAMHOJTEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO | |

| Record name | 4-CHLOROPHENYL PHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16186 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052447 | |

| Record name | 4-Chlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-chlorophenyl phenyl ether appears as liquid. Density 1.193 g / cm3. Insoluble or slightly soluble in water., Liquid; [CAMEO] Colorless liquid; [MSDSonline] | |

| Record name | 4-CHLOROPHENYL PHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16186 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Chlorophenyl phenyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6646 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

543 to 545 °F at 760 mmHg (NTP, 1992), 284-5 °C | |

| Record name | 4-CHLOROPHENYL PHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16186 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-CHLOROPHENYL PHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

3.3 mg/l @ 25 °C | |

| Record name | P-CHLOROPHENYL PHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2026 at 59 °F (NTP, 1992) - Denser than water; will sink, 1.2026 @ 15 °C | |

| Record name | 4-CHLOROPHENYL PHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16186 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-CHLOROPHENYL PHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0027 [mmHg], 0.0027 torr @ 25 °C (calc) | |

| Record name | p-Chlorophenyl phenyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6646 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | P-CHLOROPHENYL PHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

7005-72-3, 55398-86-2 | |

| Record name | 4-CHLOROPHENYL PHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16186 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chlorophenyl phenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7005-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chlorophenyl phenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007005723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorodiphenyl ether (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055398862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorodiphenyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-phenoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AY689Y3GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-CHLOROPHENYL PHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-8 °C | |

| Record name | P-CHLOROPHENYL PHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

4-Chlorodiphenyl Ether: A Technical Guide for Researchers

CAS Number: 7005-72-3

This technical guide provides an in-depth overview of 4-Chlorodiphenyl ether, a halogenated aromatic ether. The information is tailored for researchers, scientists, and drug development professionals, summarizing its chemical and physical properties, toxicological data, and available experimental protocols. A key finding of this review is the limited specific research on its interaction with biological signaling pathways, a notable gap for its application in drug development contexts.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉ClO | [2] |

| Molecular Weight | 204.65 g/mol | [2] |

| Melting Point | -8 °C | |

| Boiling Point | 161-162 °C at 19 mmHg | [2] |

| Density | 1.193 g/mL at 25 °C | |

| Water Solubility | Insoluble or slightly soluble | |

| Refractive Index (n20/D) | 1.587 |

Toxicological Profile

The toxicological data for this compound indicates moderate acute toxicity. The available data for rats is presented in the following table.

| Route of Administration | LD50 Value | Species |

| Oral | > 300 - < 2,000 mg/kg | Rat |

| Inhalation (4h) | 2.002 mg/L | Rat |

| Dermal | > 5,000 mg/kg | Rat |

Short-term exposure in rats has been shown to primarily affect the liver and thyroid.[3] Observed hepatic effects include increased liver weight and changes in microsomal enzyme activity.[3] Thyroid alterations are characterized by increased epithelial height and follicular collapse.[3] It is important to note that no specific occupational exposure limits have been established for this compound.[1]

Applications

Currently, the primary documented applications for this compound are as a standard for environmental testing and research, and historically as a dielectric fluid. One study has investigated its effects on surgically induced endometriosis in mice, suggesting potential estrogenic activity. However, its utility and mechanism of action in the context of drug development remain largely unexplored.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of potassium phenoxide with p-fluorochlorobenzene.[4]

Methodology:

-

A solution of potassium phenoxide (0.112 mole) and p-fluorochlorobenzene (0.10 mole) in 100 ml of N-methyl-2-pyrrolidinone is heated at reflux.[4]

-

The reaction progress is monitored by vapor phase chromatography until completion.[4]

-

Upon completion, the reaction mixture is cooled and diluted with 400 ml of water.[4]

-

The aqueous mixture is then extracted multiple times with ether.[4]

-

The combined ether extracts are washed sequentially with a 5% sodium hydroxide solution, water, and a saturated sodium chloride solution.[4]

-

The organic layer is dried over magnesium sulfate and concentrated under vacuum.[4]

-

The final product is purified by distillation at reduced pressure, yielding this compound.[4]

Purification

The primary method for purification post-synthesis is distillation under reduced pressure.[4] For removal of unreacted starting materials and byproducts, a series of aqueous washes are employed during the extraction phase of the synthesis protocol.[4] While recrystallization is a common purification technique for solid organic compounds, a specific, detailed protocol for this compound has not been identified in the reviewed literature.

Analytical Methods

Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are the standard analytical methods for the detection and quantification of this compound.

EPA Method 611 (Haloethers by GC):

-

Column: 1.8 m x 2 mm ID glass column packed with 3% SP-1000 on Supelcoport (100/120 mesh).

-

Detector: Halide specific detector (electrolytic conductivity or microcoulometric).

-

Carrier Gas: Helium at a flow rate of 40 ml/min.

-

Temperature Program: Isothermal at 60 °C for 2 minutes, then ramped at 8 °C/min to 230 °C and held for 4 minutes.

EPA Method 625 (Acid/Base/Neutral Extractables by GC/MS):

-

Column: 1.8 m x 2 mm ID glass column packed with 3% SP-2250 on Supelcoport (100/120 mesh).

-

Detector: Mass Spectrometer.

-

Carrier Gas: Helium at a flow rate of 30 ml/min.

-

Temperature Program: Isothermal at 50 °C for 4 minutes, then ramped at 8 °C/min to a final temperature of 270 °C.

Biological Activity and Signaling Pathways: A Knowledge Gap

A comprehensive search of the scientific literature reveals a significant lack of specific research on the biological signaling pathways directly modulated by this compound. While there is evidence suggesting it may possess estrogenic properties, the precise molecular targets and downstream signaling cascades have not been elucidated.

Research on structurally related compounds, such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), provides some potential avenues for investigation. These compounds are known endocrine disruptors that can interact with various signaling pathways, including:

-

Estrogen Receptor Signaling: Some PCBs and their metabolites can bind to estrogen receptors, acting as either agonists or antagonists, thereby disrupting normal endocrine function.[5][6]

-

Aryl Hydrocarbon Receptor (AhR) Signaling: Dioxin-like PCBs are known to be potent activators of the AhR, a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism and other cellular processes.[7][8] Activation of this pathway is linked to many of the toxic effects of these compounds.

-

Protein Kinase C (PKC) Signaling: Some organohalogen compounds have been shown to perturb intracellular signaling events involving protein kinase C, which plays a crucial role in various cellular functions.[9][10]

The metabolic disposition of this compound has been studied in rats, indicating that it is metabolized to 4'-hydroxy-4-chlorodiphenyl ether, likely via an arene oxide intermediate. This metabolic activation is an important consideration, as the hydroxylated metabolite may have different biological activities and toxicological properties compared to the parent compound.

Conclusion and Future Directions

This compound is a well-characterized compound in terms of its chemical and physical properties. However, for its potential application in drug development and for a comprehensive understanding of its toxicological profile, significant research gaps need to be addressed. The lack of specific data on its interaction with biological signaling pathways is a major limitation.

Future research should focus on:

-

Elucidating the specific molecular targets of this compound and its metabolites.

-

Investigating its potential to modulate key signaling pathways, such as estrogen receptor, aryl hydrocarbon receptor, and protein kinase C signaling, in relevant in vitro and in vivo models.

-

Developing a more detailed understanding of its toxicological profile, including chronic exposure effects and potential carcinogenicity.

By addressing these knowledge gaps, the scientific community can better assess the risks and potential applications of this compound.

References

- 1. Action of organic solvents on protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7005-72-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Chlorinated biphenyls effect on estrogen-related receptor expression, steroid secretion, mitochondria ultrastructure but not on mitochondrial membrane potential in Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selected polychlorobiphenyls congeners bind to estrogen receptor alpha in human umbilical vascular endothelial (HUVE) cells modulating angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Aryl Hydrocarbon Receptor mediates reproductive toxicity of polychlorinated biphenyl congener 126 in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aryl hydrocarbon receptor-activating polychlorinated biphenyls and their hydroxylated metabolites induce cell proliferation in contact-inhibited rat liver epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activity of protein kinase C modulates the apoptosis induced by polychlorinated biphenyls in human leukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative in vitro and in vivo protein kinase C activation by selected pesticides and transition metal salts - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Chlorodiphenyl ether chemical structure and synthesis

An In-depth Technical Guide on 4-Chlorodiphenyl Ether: Chemical Structure and Synthesis

Introduction

This compound, a member of the diphenyl ether class of organic compounds, is characterized by two benzene rings linked by an ether group, with a chlorine atom substituted on one of the rings.[1] This compound and its derivatives are of interest in various fields, including as intermediates in the synthesis of more complex molecules and as dielectric fluids.[2] This technical guide provides a comprehensive overview of the chemical structure and prominent synthesis routes for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is an aromatic compound with the chemical formula C12H9ClO.[1][3] Its IUPAC name is 1-chloro-4-phenoxybenzene.[1] The structure consists of a chlorophenyl group and a phenyl group connected by an oxygen atom.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 7005-72-3[1][3] |

| Molecular Weight | 204.65 g/mol [1][3] |

| Appearance | Colorless to light yellow liquid[4] |

| Density | 1.193 g/mL at 25 °C[4] |

| Boiling Point | 161-162 °C at 19 mmHg[4] |

| Melting Point | -8 °C[][6] |

| Refractive Index | n20/D 1.587 |

| Solubility | Insoluble or slightly soluble in water[2][4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, most notably the Ullmann condensation and modern cross-coupling reactions like the Buchwald-Hartwig etherification.

Ullmann Condensation

The Ullmann condensation is a classic method for the formation of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol.[7][8] In the synthesis of this compound, this typically involves the reaction of a phenoxide with a chlorobenzene derivative.

Experimental Protocol: Ullmann Condensation

A representative experimental protocol for the synthesis of this compound via an Ullmann-type reaction is as follows:

-

Reactant Preparation : A stirred solution is prepared containing potassium phenoxide (0.112 mole) and p-fluorochlorobenzene (0.10 mole) in 100 ml of N-methyl-2-pyrrolidinone.[9]

-

Reaction : The mixture is heated to reflux. The reaction progress is monitored by vapor phase chromatography until the reaction is complete.[9]

-

Work-up : The crude reaction mixture is cooled and then diluted with 400 ml of water.[9]

-

Extraction : The aqueous mixture is extracted with several portions of ether.[9]

-

Washing : The combined organic extracts are washed sequentially with a 5% sodium hydroxide solution, water, and a saturated sodium chloride solution.[9]

-

Drying and Concentration : The organic layer is dried over magnesium sulfate and concentrated in vacuo.[9]

-

Purification : The final product is purified by distillation at reduced pressure, affording this compound.[9]

Reaction Conditions and Yield

The table below summarizes typical reaction conditions for the Ullmann condensation for synthesizing this compound.

| Parameter | Value |

| Reactants | Potassium phenoxide, p-fluorochlorobenzene[9] |

| Solvent | N-methyl-2-pyrrolidinone[9] |

| Temperature | Reflux[9] |

| Yield | 54%[9] |

Synthesis Pathway: Ullmann Condensation

Caption: Ullmann condensation for this compound synthesis.

Buchwald-Hartwig Etherification

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has been adapted for the synthesis of aryl ethers.[10][11][12] This modern method often provides higher yields and proceeds under milder conditions compared to the traditional Ullmann condensation.[10]

Generalized Experimental Protocol: Buchwald-Hartwig Etherification

While a specific protocol for this compound was not detailed in the provided results, a general procedure can be outlined based on the principles of the Buchwald-Hartwig reaction:

-

Reaction Setup : In an inert atmosphere, a reaction vessel is charged with an aryl halide (e.g., 1-bromo-4-chlorobenzene or 4-chlorophenyl triflate), phenol, a palladium catalyst (e.g., Pd(OAc)2), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., Cs2CO3).

-

Solvent Addition : An anhydrous, aprotic solvent such as toluene or dioxane is added.

-

Reaction : The mixture is degassed and heated to a specified temperature (typically 80-110 °C) with stirring for a designated period.

-

Work-up and Purification : Upon completion, the reaction mixture is cooled, filtered, and the filtrate is concentrated. The crude product is then purified, typically by silica gel chromatography.

Synthesis Pathway: Buchwald-Hartwig Etherification

Caption: Buchwald-Hartwig etherification for this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of this compound. The Ullmann condensation remains a viable, traditional method for its preparation, while modern palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig etherification offer milder and often more efficient alternatives. The choice of synthetic route will depend on factors such as desired yield, available starting materials, and reaction conditions. The information presented here serves as a valuable resource for researchers and professionals engaged in the synthesis and application of this and related diaryl ether compounds.

References

- 1. ContaminantDB: 4-Chlorophenyl phenyl ether [contaminantdb.ca]

- 2. 4-Chlorophenyl phenyl ether | C12H9ClO | CID 23436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 7005-72-3 [chemicalbook.com]

- 6. parchem.com [parchem.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. prepchem.com [prepchem.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Spectroscopic Profile of 4-Chlorodiphenyl Ether: A Technical Guide

Introduction

4-Chlorodiphenyl ether is a halogenated organic compound with applications in various chemical syntheses and as a standard in environmental analysis. An in-depth understanding of its structural and electronic properties is paramount for its effective use and for the development of related compounds. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented to aid researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits distinct signals for the aromatic protons on both phenyl rings. The substitution pattern influences the chemical shifts and coupling patterns observed.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' | 7.35 | d | 8.8 |

| H-3', H-5' | 7.01 | d | 8.8 |

| H-4' | 7.18 | t | 7.4 |

| H-2, H-6 | 7.08 | d | 7.8 |

| H-3, H-5, H-4 | 7.42 - 7.36 | m |

Note: The assignments are based on typical chemical shift ranges and coupling patterns for substituted diphenyl ethers. Actual values may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their electronic environments.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1' | 157.9 |

| C-2', C-6' | 120.9 |

| C-3', C-5' | 130.1 |

| C-4' | 124.4 |

| C-1 | 155.8 |

| C-2, C-6 | 119.0 |

| C-3, C-5 | 129.9 |

| C-4 | 128.4 |

Note: Assignments are based on predicted chemical shifts and data from similar compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic bands for the aromatic rings and the ether linkage.

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 1590, 1490 | C=C stretch (aromatic ring) | Strong |

| 1240 | C-O-C stretch (asymmetric) | Strong |

| 1090 | C-O-C stretch (symmetric) | Medium |

| 830 | C-H out-of-plane bend (p-disubstituted ring) | Strong |

| 750, 690 | C-H out-of-plane bend (monosubstituted ring) | Strong |

| 1100 - 1000 | C-Cl stretch | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and several characteristic fragment ions.[1][2]

| m/z | Relative Intensity (%) | Assignment |

| 204 | 100 | [M]⁺ (Molecular ion) |

| 206 | 33 | [M+2]⁺ (Isotope peak due to ³⁷Cl) |

| 141 | 50 | [M - C₆H₅]⁺ |

| 113 | [C₆H₄Cl]⁺ | |

| 77 | [C₆H₅]⁺ | |

| 51 | 20 | [C₄H₃]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Typical parameters include a spectral width of 12 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Typical parameters include a spectral width of 200-220 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal.

IR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates before running the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer.

-

Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range of approximately m/z 40-300 to detect the molecular ion and major fragment ions.

-

Data Acquisition and Processing: The instrument's data system will record the mass spectrum, plotting the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Environmental Fate and Degradation of 4-Chlorodiphenyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorodiphenyl ether, a halogenated aromatic compound, has been utilized in various industrial applications, leading to its potential release into the environment. Understanding its environmental fate and degradation is crucial for assessing its ecological risk and developing remediation strategies. This technical guide provides a comprehensive overview of the physicochemical properties, environmental distribution, and degradation pathways of this compound. It details the abiotic and biotic degradation processes, including hydrolysis, photolysis, and microbial degradation, and discusses its potential for bioaccumulation. The guide also includes detailed experimental protocols for studying these processes and summarizes available quantitative data to facilitate further research and risk assessment.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its behavior and fate in the environment. These properties govern its distribution between different environmental compartments such as water, soil, air, and biota.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉ClO | [1][2] |

| Molecular Weight | 204.65 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Density | 1.193 g/mL at 25 °C | [1][3] |

| Boiling Point | 161-162 °C at 19 mmHg | [1][2] |

| Melting Point | -8 °C | [2] |

| Water Solubility | 3.3 mg/L at 25 °C | [2][3] |

| Vapor Pressure | 2.7 x 10⁻³ mmHg at 25 °C | [2] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 4.08 | [4] |

| Henry's Law Constant | 2.2 x 10⁻⁴ atm·m³/mol | [3] |

Environmental Fate and Distribution

The environmental fate of this compound is dictated by its physicochemical properties. Its low water solubility and high octanol-water partition coefficient suggest a propensity to partition from the aqueous phase into soil, sediment, and biological tissues. The compound's vapor pressure indicates that volatilization from water surfaces to the atmosphere can occur.

Abiotic Degradation

Abiotic degradation processes, which are non-biological, play a significant role in the transformation of this compound in the environment. The primary abiotic degradation pathways are photolysis and hydrolysis.

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. This compound is susceptible to photolysis, particularly by ultraviolet (UV) radiation.

In a methanolic solution, irradiation with UV light (λ > 290 nm) resulted in the dechlorination of this compound to form diphenyl ether.[5] Photolysis in an aqueous solution containing acetonitrile with UV light (λ = 230–400 nm) yielded 4-hydroxybiphenyl ether and chloride ions.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. While specific experimental data on the hydrolysis rate of this compound is limited, related compounds such as chlorobenzene do not undergo hydrolysis under normal conditions but can be hydrolyzed at high temperatures and pressures.[6] Given the stability of the ether linkage and the carbon-chlorine bond on the aromatic ring, the hydrolysis of this compound is expected to be a slow process under typical environmental conditions.

Biotic Degradation

Biotic degradation, mediated by microorganisms, is a crucial pathway for the removal of this compound from the environment. Both aerobic and anaerobic microbial degradation have been observed.

Under aerobic conditions, microorganisms can utilize this compound as a substrate, often through co-metabolism. In a co-metabolic process, the microorganism does not use the contaminant as its primary energy source but degrades it in the presence of another growth-supporting substrate.

A study demonstrated that Pseudomonas fluorescens B01 achieved a 96% biodegradation of this compound in a co-metabolic culture with phenol.[7][8] The degradation of diphenyl ethers by some bacterial strains involves the action of dioxygenase enzymes, which catalyze the initial attack on the aromatic ring.[7] For some diphenyl ethers, the degradation pathway proceeds through the formation of dihydrodiol, which is then dehydrogenated to a dihydroxy derivative. This intermediate is subsequently cleaved to yield products like phenol and 2-pyrone-6-carboxylic acid.[9]

In activated sludge, 4-chlorophenyl phenyl ether has been reported to have a half-life of 4.0 hours.[5]

Under anaerobic conditions, such as those found in some sediments and groundwater, microbial degradation of halogenated compounds often proceeds through reductive dehalogenation, where the halogen substituent is replaced by a hydrogen atom. While specific studies on the anaerobic degradation of this compound are not abundant, research on related compounds like 4-monobrominated diphenyl ether has shown that debromination occurs in anaerobic sludge, leading to the formation of diphenyl ether. This suggests that a similar dechlorination pathway may be possible for this compound.

Bioaccumulation

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The high log Kow of 4.08 for this compound indicates a significant potential for bioaccumulation in the fatty tissues of organisms.[4] Polychlorinated diphenyl ethers (PCDEs), a class of compounds to which this compound belongs, are known to be persistent, bioaccumulative, and capable of long-range environmental transport.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the environmental fate and degradation of this compound. These protocols are based on established methods and can be adapted for specific research needs.

Microbial Degradation Study

This protocol is adapted from a study on the bacterial biodegradation of 4-monohalogenated diphenyl ethers.[7]

Objective: To assess the aerobic biodegradation of this compound by a specific bacterial strain in a liquid culture, both as a sole substrate and in co-metabolism with a growth substrate.

Materials:

-

Bacterial strain (e.g., Pseudomonas fluorescens)

-

Mineral Salts Medium (MSM)

-

This compound (analytical standard)

-

Phenol (as a co-substrate)

-

Acetone (for stock solution)

-

Sterile glass bottles (e.g., 250 mL Duran bottles)

-

Shaking incubator

-

Gas chromatograph-mass spectrometer (GC-MS)

-

High-performance liquid chromatograph (HPLC) with a fluorescence detector (FD)

Procedure:

-

Prepare Bacterial Inoculum: Culture the selected bacterial strain in a suitable growth medium to the mid-log phase. Harvest the cells by centrifugation and wash them with sterile MSM. Resuspend the cell pellet in MSM to a final concentration of approximately 1 x 10⁹ colony-forming units (cfu)/mL.

-

Prepare Experimental Cultures: In sterile 250 mL glass bottles, add 45 mL of sterile MSM.

-

Spiking:

-

Single Substrate: Add a filter-sterilized acetone solution of this compound to achieve a final concentration of 40 mg/L.

-

Co-metabolic: Add filter-sterilized acetone solutions of both this compound and phenol to achieve final concentrations of 40 mg/L for each.

-

-

Inoculation: Inoculate the experimental bottles with 5 mL of the prepared bacterial inoculum.

-

Controls: Prepare abiotic controls (without bacterial inoculum) and biotic controls (with inoculum but without the test compound) to account for abiotic losses and endogenous metabolism, respectively.

-

Incubation: Incubate the bottles in a shaking incubator at a controlled temperature (e.g., 25-30 °C) in the dark.

-

Sampling: At predetermined time intervals (e.g., 0, 7, and 14 days), withdraw samples from each bottle for analysis.

-

Analysis:

-

This compound: Extract the samples with a suitable organic solvent (e.g., hexane or dichloromethane). Analyze the extracts by GC-MS to determine the concentration of the remaining this compound.

-

Phenol (for co-metabolic study): Analyze the aqueous phase directly using HPLC-FD to quantify the phenol concentration.

-

-

Data Analysis: Calculate the percentage of degradation of this compound over time, correcting for any abiotic losses observed in the control samples.

Photolysis Study

This protocol is a general guideline for assessing the photodegradation of this compound in an aqueous solution.

Objective: To determine the rate of photolytic degradation of this compound under simulated sunlight or specific UV irradiation.

Materials:

-

This compound (analytical standard)

-

Purified water (e.g., Milli-Q)

-

Acetonitrile or methanol (as a co-solvent to increase solubility)

-

Quartz tubes or photoreactor vessel

-

Light source (e.g., xenon arc lamp with filters to simulate sunlight, or specific wavelength UV lamps)

-

Stirring plate

-

High-performance liquid chromatograph (HPLC) with a UV detector or GC-MS

Procedure:

-

Prepare Test Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile. Spike a known volume of this stock solution into purified water to achieve the desired initial concentration. The final concentration of the co-solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.

-

Experimental Setup: Fill the quartz tubes or photoreactor vessel with the test solution.

-

Irradiation: Place the samples in the photoreactor and expose them to the light source. Ensure uniform irradiation of all samples. Use a merry-go-round apparatus if available for multiple samples.

-

Dark Control: Prepare identical samples and keep them in the dark at the same temperature to measure any degradation that is not light-induced (e.g., hydrolysis or volatilization).

-

Sampling: At specific time intervals, withdraw aliquots from the irradiated and dark control samples.

-

Analysis: Analyze the samples directly by HPLC-UV or after extraction by GC-MS to determine the concentration of this compound.

-

Data Analysis: Plot the concentration of this compound as a function of irradiation time. Determine the degradation kinetics (e.g., pseudo-first-order) and calculate the rate constant and half-life.

Determination of Octanol-Water Partition Coefficient (Kow)

This protocol is based on the "slow-stirring" method, which is suitable for hydrophobic compounds.

Objective: To experimentally determine the octanol-water partition coefficient (Kow) of this compound.

Materials:

-

This compound (analytical standard)

-

n-Octanol (reagent grade, pre-saturated with water)

-

Purified water (pre-saturated with n-octanol)

-

Glass vessel with a stirring bar

-

Slow-speed stirrer

-

Centrifuge

-

Analytical instrument for quantification (e.g., GC-MS or HPLC-UV)

Procedure:

-

Preparation of Phases: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and then allowing the phases to separate.

-

Experimental Setup: Add known volumes of the pre-saturated n-octanol and water to the glass vessel.

-

Spiking: Add a known amount of this compound, dissolved in a small volume of n-octanol, to the vessel.

-

Equilibration: Stir the mixture slowly for an extended period (days to weeks for highly hydrophobic compounds) to allow for equilibrium to be reached without forming an emulsion.

-

Phase Separation: Stop stirring and allow the phases to separate completely. Centrifugation may be necessary to ensure complete separation.

-

Sampling: Carefully collect samples from both the n-octanol and the aqueous phases.

-

Analysis: Determine the concentration of this compound in each phase using a suitable analytical method.

-

Calculation: Calculate the Kow as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualizations

Proposed Microbial Degradation Pathway

Caption: Proposed aerobic microbial degradation pathway for this compound.

Experimental Workflow for Biodegradation Study

Caption: General experimental workflow for a microbial biodegradation study.

Environmental Fate Logic Diagram

Caption: Logical relationships in the environmental fate of this compound.

Conclusion

This compound is a persistent organic pollutant with a notable potential for bioaccumulation. Its environmental fate is governed by a combination of partitioning behavior and degradation processes. While abiotic degradation through photolysis occurs, microbial degradation, particularly through co-metabolism under aerobic conditions, appears to be a more significant pathway for its removal from contaminated environments. The high log Kow value underscores the importance of investigating its bioaccumulation and potential for biomagnification in food webs. Further research is needed to fully elucidate the degradation pathways, determine degradation rates under various environmental conditions, and assess the ecotoxicological effects of its transformation products. The experimental protocols and data presented in this guide provide a solid foundation for future studies aimed at a comprehensive understanding and effective management of this compound in the environment.

References

- 1. hpc-standards.com [hpc-standards.com]

- 2. mdpi.com [mdpi.com]

- 3. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 4. Bioaccumulation of PCBs and PBDEs in Fish from a Tropical Lake Chapala, Mexico - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 7005-72-3 [m.chemicalbook.com]

- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 7. oecd.org [oecd.org]

- 8. 4-クロロジフェニルエーテル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4-CHLOROPHENYL PHENYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Toxicokinetics and Metabolism of 4-Chlorodiphenyl Ether in Rats: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the toxicokinetics and metabolism of 4-Chlorodiphenyl ether (4-CDE) in rats. This document synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME), details common experimental methodologies, and visualizes key pathways and workflows.

Introduction

This compound (4-CDE) is a member of the chlorinated diphenyl ether class of compounds, which are recognized as environmental contaminants. Understanding the toxicokinetic and metabolic profile of 4-CDE in a relevant animal model such as the rat is crucial for assessing its potential risks to human health. This guide summarizes the key ADME processes, providing a framework for researchers in toxicology and drug development.

Toxicokinetics of this compound

The toxicokinetics of a compound describe its movement into, through, and out of the body. For this compound, the primary processes are absorption from the site of administration, distribution to various tissues, metabolism into other compounds, and excretion from the body.

Absorption

Distribution

Once absorbed, 4-CDE is expected to distribute to various tissues, with a potential for accumulation in adipose tissue due to its lipophilicity. Studies on related polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) in rats have shown that these compounds distribute to the liver, adipose tissue, skin, and other organs. The liver is a primary organ for the metabolism of xenobiotics and is a key site of 4-CDE distribution.

Table 1: Hypothetical Tissue Distribution of this compound in Rats Following Oral Administration

| Tissue | Percentage of Administered Dose (%)* |

| Liver | 15 - 25 |

| Adipose Tissue | 30 - 50 |

| Skin | 5 - 10 |

| Muscle | 5 - 15 |

| Blood/Serum | 1 - 5 |

| Other Tissues | 10 - 20 |

*Note: This data is extrapolated from studies on related chlorinated compounds and serves as an illustrative example. Specific quantitative distribution data for 4-CDE is not currently available.

Metabolism

The metabolism of 4-CDE in rats primarily occurs in the liver and involves two main pathways: aromatic hydroxylation and, to a lesser extent, scission of the ether bond.

-

Phase I Metabolism (Functionalization): The predominant initial metabolic step is aromatic hydroxylation, catalyzed by cytochrome P450 enzymes. This reaction introduces a hydroxyl group onto one of the phenyl rings, increasing the polarity of the molecule.

-

Phase II Metabolism (Conjugation): The hydroxylated metabolites can then undergo conjugation reactions, such as sulfation or glucuronidation, to form more water-soluble compounds that are more readily excreted.

The primary metabolites are expected to be hydroxylated 4-chlorodiphenyl ethers and their corresponding sulfate or glucuronide conjugates. Cleavage of the ether bond can lead to the formation of 4-chlorophenol and phenol, which can be further metabolized and excreted.

Table 2: Known and Predicted Metabolites of this compound in Rats

| Metabolite | Metabolic Pathway |

| Hydroxy-4-chlorodiphenyl ethers | Aromatic Hydroxylation (Phase I) |

| This compound-sulfate conjugates | Sulfation (Phase II) |

| This compound-glucuronide conjugates | Glucuronidation (Phase II) |

| 4-Chlorophenol | Ether Bond Scission |

| Phenol | Ether Bond Scission |

Excretion

The primary routes of excretion for 4-CDE and its metabolites in rats are through the feces and urine. The more lipophilic parent compound and less polar metabolites are primarily excreted in the feces, likely via biliary excretion. The more water-soluble conjugated metabolites are predominantly eliminated through the urine.

Table 3: Excretion Profile of this compound and its Metabolites in Rats

| Excretion Route | Percentage of Administered Dose (%)* |

| Feces | 60 - 80 |

| Urine | 20 - 40 |

*Note: These percentages are estimates based on the general excretion patterns of similar chlorinated aromatic compounds in rats.

Experimental Protocols

Detailed methodologies are critical for the reproducible study of toxicokinetics. The following sections outline typical experimental protocols for investigating the ADME of 4-CDE in rats.

Animal Model

-

Species and Strain: Male Sprague-Dawley or Wistar rats are commonly used.

-

Age and Weight: Young adult rats (8-10 weeks old), weighing between 200-250g.

-

Acclimation: Animals are acclimated to the laboratory conditions for at least one week prior to the experiment.

-

Housing: Rats are housed in individual metabolism cages to allow for the separate collection of urine and feces.

-

Diet: Standard laboratory chow and water are provided ad libitum.

Dosing and Administration

-

Test Substance: this compound, typically radiolabeled (e.g., with ¹⁴C) to facilitate tracing and quantification.

-

Vehicle: A suitable vehicle such as corn oil or an aqueous suspension with an appropriate surfactant.

-

Route of Administration: Oral gavage is a common route to mimic environmental exposure through ingestion.

-

Dose Levels: At least three dose levels are typically used: a low dose, a high dose, and an intermediate dose, along with a vehicle control group.

Sample Collection

-

Blood: Serial blood samples are collected from the tail vein or via cannulation of the carotid artery or jugular vein at predetermined time points. Plasma or serum is separated by centrifugation.

-

Urine and Feces: Collected at regular intervals (e.g., every 24 hours) for the duration of the study using metabolism cages.

-

Tissues: At the end of the study, animals are euthanized, and various tissues (liver, adipose tissue, kidney, brain, muscle, skin, etc.) are collected, weighed, and stored frozen until analysis.

Sample Analysis

-

Quantification of Radioactivity: Total radioactivity in blood, plasma, urine, feces, and tissue homogenates is determined by liquid scintillation counting.

-

Metabolite Profiling: Samples are extracted, and metabolites are separated and identified using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or radiometric detection.

-

Parent Compound Analysis: The concentration of the parent 4-CDE is typically determined by gas chromatography-mass spectrometry (GC-MS).

Visualizations

The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for a toxicokinetics study in rats.

Caption: Metabolic Pathway of this compound in Rats.

Caption: Experimental Workflow for a Rat Toxicokinetics Study.

Conclusion

This technical guide has summarized the key aspects of the toxicokinetics and metabolism of this compound in rats. The primary metabolic pathways involve aromatic hydroxylation and ether bond scission, followed by conjugation and excretion primarily through the feces. While specific quantitative ADME data for 4-CDE remains limited, the provided information, based on studies of structurally related compounds, offers a valuable framework for researchers. The detailed experimental protocols and visualizations serve as a practical resource for designing and interpreting future studies to fill the existing data gaps and better characterize the toxicological profile of this compound. Further research is warranted to obtain precise quantitative data for 4-CDE to refine risk assessments.

4-Chlorodiphenyl Ether: A Technical Guide to its Biological Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorodiphenyl ether (4-CDE), a halogenated diphenyl ether, has garnered scientific interest due to its persistence in the environment and potential biological effects. This technical guide provides a comprehensive overview of the current understanding of 4-CDE's mechanism of action in biological systems. It delves into its metabolic fate, toxicological profile, and interactions with key cellular pathways. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of implicated signaling cascades and experimental workflows to serve as a valuable resource for the scientific community.

Introduction

This compound belongs to the class of polychlorinated diphenyl ethers (PCDEs), which are structurally similar to other persistent organic pollutants like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs)[1]. These compounds are known for their chemical stability, lipophilicity, and tendency to bioaccumulate in food chains[2]. Understanding the biological interactions of 4-CDE is crucial for assessing its potential risks to human health and the environment. This guide will explore its metabolism, potential for endocrine disruption, induction of oxidative stress, and neurotoxic effects.

Metabolism and Metabolic Pathways

The biotransformation of 4-CDE is a critical determinant of its biological activity and potential toxicity. In vivo and in vitro studies have shown that 4-CDE undergoes metabolism primarily in the liver, mediated by the cytochrome P450 (CYP) enzyme system[3][4].

Primary Metabolic Reaction: Hydroxylation

Metabolic Pathway Diagram

Caption: Metabolic pathway of this compound.

Toxicological Profile

The toxicity of 4-CDE has been evaluated in various biological systems, revealing a range of effects from acute toxicity in aquatic organisms to potential long-term health risks in mammals.

Acute Toxicity

Quantitative data on the acute toxicity of 4-CDE is summarized in the table below.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 300 - < 2,000 mg/kg | [7] |

| LC50 (96h) | Brook Trout | Water | 0.73 mg/L | [8] |

Endocrine Disruption

While direct studies on the endocrine-disrupting potential of 4-CDE are limited, the broader class of chlorinated diphenyl ethers and related compounds are known to interfere with endocrine signaling pathways[8][9].

Compounds structurally similar to 4-CDE have been shown to bind to estrogen and androgen receptors, acting as either agonists or antagonists[1][2][10][11]. This interaction can disrupt normal hormone function. For instance, various environmental chemicals have been tested for their relative binding affinity to the estrogen receptor, with IC50 values indicating their potency[1][2]. While specific IC50 values for 4-CDE are not available, it is plausible that it could exhibit similar activity.

The H295R human adrenocortical carcinoma cell line is a widely used in vitro model to assess the effects of chemicals on steroid hormone production[8][12][13][14]. Studies with other persistent organic pollutants have demonstrated alterations in the synthesis of key steroid hormones like testosterone and estradiol at human-relevant concentrations[8][12]. It is hypothesized that 4-CDE could similarly impact steroidogenesis by affecting the expression or activity of steroidogenic enzymes.

Caption: Potential endocrine disruption pathways of 4-CDE.

Oxidative Stress

Exposure to PCBs and related compounds has been shown to induce oxidative stress, characterized by an overproduction of reactive oxygen species (ROS) that can damage cellular components[13][15][16][17]. This is a plausible mechanism of toxicity for 4-CDE. The generation of ROS can lead to lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to cellular dysfunction and death.

Caption: 4-CDE-induced oxidative stress pathway.

Neurotoxicity

Polychlorinated and polybrominated diphenyl ethers are recognized as developmental neurotoxicants[1][14][18][19]. The mechanisms underlying their neurotoxicity are complex and may involve the disruption of thyroid hormone signaling, alteration of neurotransmitter systems (e.g., dopamine), and induction of apoptosis in neuronal cells[14]. Given the structural similarities, 4-CDE may also pose a risk to the developing nervous system.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the biological effects of 4-CDE. Below are generalized methodologies for key experiments based on established protocols for similar compounds.

In Vitro Metabolism in Rat Liver Microsomes

Objective: To determine the metabolic fate of 4-CDE in a liver microsomal system.

Methodology:

-

Microsome Preparation: Prepare liver microsomes from male Sprague-Dawley rats via differential centrifugation[20][21].

-

Incubation: Incubate 4-CDE with rat liver microsomes in a phosphate buffer (pH 7.4) containing a NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) at 37°C[21].

-

Extraction: Stop the reaction and extract the metabolites and remaining parent compound using an organic solvent such as ethyl acetate.

-

Analysis: Analyze the extracts using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the metabolites[22].

Caption: Experimental workflow for in vitro metabolism.

H295R Steroidogenesis Assay

Objective: To assess the effect of 4-CDE on the production of steroid hormones.

Methodology:

-

Cell Culture: Culture H295R cells in a 96-well plate format[8][12].

-

Exposure: Expose the cells to a range of concentrations of 4-CDE for 48 hours. Include a solvent control and a positive control (e.g., forskolin to stimulate steroidogenesis)[8][13].

-

Hormone Quantification: Collect the cell culture medium and quantify the levels of key steroid hormones (e.g., testosterone, estradiol, progesterone) using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[13].

-

Data Analysis: Compare the hormone levels in the treated groups to the control groups to determine the effect of 4-CDE on steroidogenesis[8][12].

Zebrafish Embryo Acute Toxicity Test

Objective: To determine the acute toxicity of 4-CDE in a model aquatic organism.

Methodology:

-

Exposure: Expose zebrafish embryos (from 0-4 hours post-fertilization) to a range of concentrations of 4-CDE in a 96-well plate format[7][23][24][25][26].

-

Observation: Observe the embryos at 24, 48, 72, and 96 hours post-fertilization for lethal and sublethal endpoints, including mortality, hatching rate, and morphological deformities[7][23].

-

LC50 Calculation: Determine the 96-hour LC50 value based on the mortality data[23].

Conclusion

This compound exhibits a range of biological activities that warrant further investigation. Its metabolism via cytochrome P450 enzymes leads to the formation of hydroxylated derivatives. While direct evidence is still emerging, its structural similarity to other well-characterized endocrine disruptors suggests a potential to interfere with hormone signaling and steroidogenesis. Furthermore, the induction of oxidative stress and potential for neurotoxicity are significant areas of concern. The experimental protocols outlined in this guide provide a framework for future research to elucidate the precise mechanisms of action and to better characterize the risk that 4-CDE poses to biological systems. A deeper understanding of these mechanisms is essential for the development of effective risk assessment strategies and regulatory policies.

References

- 1. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo estrogenic activity of chlorinated derivatives of bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of p-amino-diphenyl ethers on hepatic microsomal cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence of Oxidative Stress as a Mechanism of Pharmaceutical-Induced Toxicity in Amphibians [mdpi.com]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 6. A comparison of the in vitro metabolism of biphenyl and 4-chlorobiphenyl by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. researchgate.net [researchgate.net]

- 9. Use of a Polymeric Implant System to Assess the Neurotoxicity of Subacute Exposure to 2,2’,5,5’-Tetrachlorobiphenyl-4-ol, a Human Metabolite of PCB 52, in Male Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Study of 202 natural, synthetic, and environmental chemicals for binding to the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selected polychlorobiphenyls congeners bind to estrogen receptor alpha in human umbilical vascular endothelial (HUVE) cells modulating angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Screening persistent organic pollutants for effects on testosterone and estrogen synthesis at human-relevant concentrations using H295R cells in 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-Throughput Screening of Chemical Effects on Steroidogenesis Using H295R Human Adrenocortical Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Editorial: Methods and protocols in neurotoxicology [frontiersin.org]

- 16. kjpp.net [kjpp.net]

- 17. Polychlorinated biphenyl mixture aroclor 1254-induced oxidative stress plays a role in dopaminergic cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. CHLORDANE AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]

- 21. hesiglobal.org [hesiglobal.org]

- 22. HPLC analysis of 4-chlorophenyl methyl sulphide and diphenyl sulphide and their corresponding sulphoxides and sulphones in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Evaluating the zebrafish embryo toxicity test for pesticide hazard screening - PMC [pmc.ncbi.nlm.nih.gov]

- 24. oecd.org [oecd.org]

- 25. epa.gov [epa.gov]

- 26. Zebrafish embryo acute toxicity test for acute fish toxicity testing | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

4-Chlorodiphenyl Ether: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Chlorodiphenyl ether, covering its historical background, physicochemical properties, synthesis methodologies, and metabolic pathways. The information is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Discovery and History

The synthesis of this compound is intrinsically linked to the development of the Ullmann condensation reaction, first reported by Fritz Ullmann and J. Bielecki in 1901.[1][2] This reaction provided a viable method for the formation of diaryl ethers, which were previously difficult to synthesize. While the exact date of the first synthesis of this compound is not precisely documented in readily available literature, it is reasonable to assume its preparation occurred in the years following the discovery of the Ullmann reaction as chemists began to explore its scope.

Historically, this compound has been used as a dielectric fluid, a testament to its chemical stability.[3] Its inclusion in the 1977 Toxic Substances Control Act (TSCA) inventory indicates its commercial production and use by that time.[3] Polychlorinated diphenyl ethers (PCDPEs), a class of compounds to which this compound belongs, gained attention in the 1980s and 1990s due to their environmental presence as impurities in chlorophenoxy acid herbicides and chlorophenol products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior in various experimental and environmental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₉ClO | [4][5] |

| Molecular Weight | 204.65 g/mol | [4][5] |

| CAS Number | 7005-72-3 | [4][5] |

| Appearance | Colorless to light yellow liquid | [6] |

| Melting Point | -8 °C | [7] |

| Boiling Point | 161-162 °C at 19 mmHg | [6][7] |

| Density | 1.193 g/mL at 25 °C | [6][7] |

| Refractive Index (n²⁰/D) | 1.587 | [6][7] |

| Water Solubility | 3.3 mg/L at 25 °C | [8] |

| log Kow | 4.08 | [1] |

Synthesis of this compound

The primary method for synthesizing this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenoxide.[9][10] A variety of copper sources, including copper powder, cuprous halides, and copper salts, can be used as catalysts.[10] The reaction is typically carried out at elevated temperatures in a high-boiling polar solvent such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF).[10]

A logical workflow for the synthesis of this compound via the Ullmann condensation is depicted below:

Ullmann Condensation Workflow for this compound Synthesis.

Experimental Protocol: Synthesis from p-Fluorochlorobenzene and Potassium Phenoxide

The following protocol is a specific example of the synthesis of this compound[]:

Materials:

-

Potassium phenoxide (14.8 g, 0.112 mole)

-

p-Fluorochlorobenzene (13.1 g, 0.10 mole)

-

N-methyl-2-pyrrolidinone (100 ml)

-

Ether

-

5% Sodium hydroxide solution

-

Saturated sodium chloride solution

-

Magnesium sulfate

Procedure:

-

A solution of potassium phenoxide and p-fluorochlorobenzene in N-methyl-2-pyrrolidinone is stirred and heated at reflux. The reaction progress is monitored by vapor phase chromatography until completion.

-

The reaction mixture is then cooled and diluted with 400 ml of water.

-

The aqueous mixture is extracted with several portions of ether.

-

The combined ether extracts are washed sequentially with a 5% sodium hydroxide solution, water, and a saturated sodium chloride solution.

-

The organic layer is dried over magnesium sulfate and concentrated in vacuo.

-

The crude product is purified by distillation under reduced pressure to yield this compound (11.1 g, 54% yield), with a boiling point of 73.5°-75.5°C at 0.05 mm Hg.

Metabolism of this compound

Studies in rats have shown that this compound is metabolized through two primary pathways: aromatic hydroxylation and scission of the ether bond. Aromatic hydroxylation is the predominant route. The metabolic conversion is thought to proceed via an arene oxide intermediate. The major metabolite identified is 4'-hydroxy-4-chlorodiphenyl ether, which accounts for a significant portion of the excreted products.

The metabolic pathway of this compound can be visualized as follows:

References

- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 2. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. 4-Chlorophenyl phenyl ether | C12H9ClO | CID 23436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 99 7005-72-3 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 7005-72-3 [chemicalbook.com]

- 7. chemsynthesis.com [chemsynthesis.com]